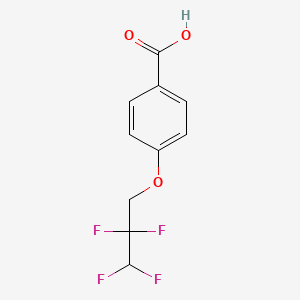
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Vue d'ensemble
Description
“4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” is a chemical compound with the CAS Number: 72106-04-8 . It has a molecular weight of 252.17 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” is1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” include its molecular weight (252.16 ) and its physical state (powder ). Unfortunately, specific details such as boiling point or density were not available in the sources I found.Applications De Recherche Scientifique
Development of Novel Fluorescence Probes
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid derivatives, like HPF and APF, have been utilized in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Their application extends to visualizing reactive species in living cells, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Luminescent Properties in Coordination Compounds
Derivatives of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid have been used in synthesizing lanthanide coordination compounds. These compounds demonstrate varying luminescent properties influenced by different substituents, such as electron-releasing or electron-withdrawing groups. This research contributes to understanding the photophysical properties of these compounds and their potential applications (Sivakumar et al., 2010).
Chromogenic and Fluorogenic Anion Hosts
Certain derivatives, like 4-(N,N-dimethylamino)benzoic acid, have been found effective as chromogenic and fluorogenic anion hosts. These compounds exhibit significant selectivity towards certain divalent anions, a property that is crucial in the field of anion recognition and molecular sensing technology (Hou & Kobiro, 2006).
MALDI-TOF-MS Matrices
Compounds like 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, similar in structure to 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid, have been used as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). These matrices play a significant role in the research and development of MALDI-TOF-MS, a technique widely used in analytical chemistry, particularly for the analysis of biomolecules (Qian & Huang, 2005).
Liquid Crystals and Mesophase Formation
Several studies have explored the role of derivatives of 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid in forming liquid crystals and mesophases. These studies contribute to understanding the thermal and phase behavior of such compounds, which is important in the field of materials science and the development of advanced materials (Wei et al., 2013).
Safety and Hazards
Safety information for “4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid” includes a number of precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be subject to grinding/shock/friction . It should not be inhaled, and contact with eyes, skin, or clothing should be avoided . It should be handled under inert gas and protected from moisture .
Propriétés
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-9(12)10(13,14)5-17-7-3-1-6(2-4-7)8(15)16/h1-4,9H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDZECSXKPAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



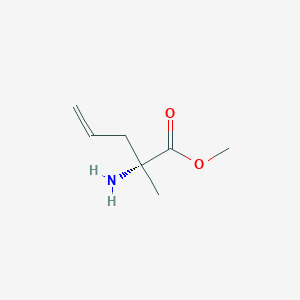

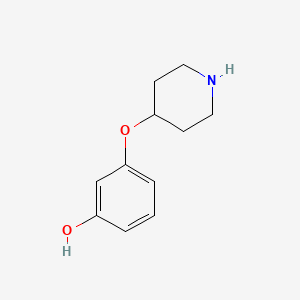
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)

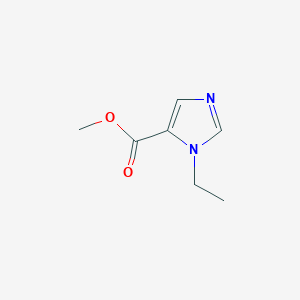
![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

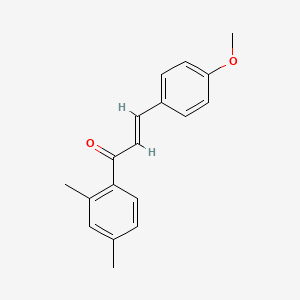
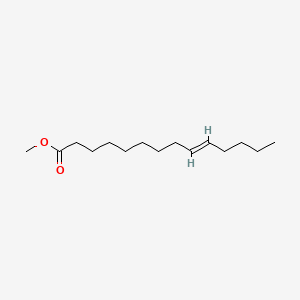
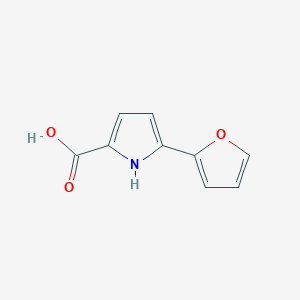


![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)